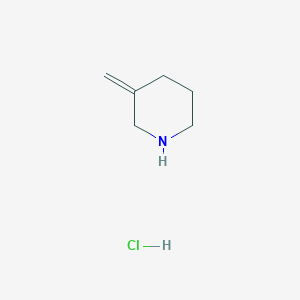

3-Methylidenepiperidine hydrochloride

Description

3-Methylidenepiperidine hydrochloride is a piperidine derivative characterized by a methylidene group (CH₂=) at the 3-position of the piperidine ring. Piperidine derivatives are critical in pharmaceutical chemistry due to their versatility in drug design, particularly as intermediates for synthesizing bioactive molecules . The compound has been listed as discontinued in commercial catalogs, indicating specialized or historical applications .

Properties

IUPAC Name |

3-methylidenepiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFHFWDARLQQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepiperidine hydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-Methylidenepiperidine hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenepiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: N-oxides of 3-Methylidenepiperidine hydrochloride.

Reduction: Corresponding amine derivatives.

Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

3-Methylidenepiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Methylidenepiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, in neuropharmacology, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

The following table compares 3-methylidenepiperidine hydrochloride with structurally related piperidine-based compounds, focusing on molecular properties, substituents, and safety profiles derived from the evidence:

Key Findings and Structural Insights

Reactivity and Functional Groups: The methylidene group in 3-methylidenepiperidine hydrochloride introduces a double bond, likely enhancing reactivity compared to saturated analogs like 3-methylpiperidine hydrochloride. This feature may influence its utility in cycloaddition or alkylation reactions .

Pharmacological Applications :

- Meperidine hydrochloride exemplifies a clinically approved piperidine derivative with a phenyl group enhancing opioid receptor affinity .

- Metixene hydrochloride demonstrates how bulky substituents (e.g., thioxanthene) confer anticholinergic effects .

Safety Profiles: Compounds with phenolic or aromatic groups (e.g., 3-(2-methylphenoxy)piperidine) exhibit higher acute toxicity and irritation risks compared to aliphatic derivatives . Meperidine’s regulated status underscores the importance of substituent-driven bioactivity and associated risks .

Biological Activity

3-Methylidenepiperidine hydrochloride is a nitrogen-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Methylidenepiperidine hydrochloride is characterized by a piperidine ring with a methylidene group. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to 3-Methylidenepiperidine hydrochloride exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methylidenepiperidine | E. coli | 32 µg/mL |

| 3-Methylidenepiperidine | S. aureus | 16 µg/mL |

These results suggest that 3-Methylidenepiperidine hydrochloride may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

2. Anticancer Activity

The anticancer potential of piperidine derivatives has been documented in several studies. For example, compounds derived from piperidine have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Such findings highlight the potential of 3-Methylidenepiperidine hydrochloride as an anticancer agent.

3. Neuroprotective Effects

Piperidine derivatives have also been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. Research suggests that these compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

| Compound | AChE Inhibition (%) |

|---|---|

| 3-Methylidenepiperidine | 45 |

| Donepezil | 60 |

These results underscore the potential of 3-Methylidenepiperidine hydrochloride in neuroprotection and cognitive enhancement therapies.

The mechanisms underlying the biological activities of 3-Methylidenepiperidine hydrochloride are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like AChE, contributing to its neuroprotective properties.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial membranes, causing cell lysis.

Case Studies and Research Findings

A series of case studies have examined the biological effects of piperidine derivatives in clinical settings. One notable study involved patients with bacterial infections who were treated with a piperidine derivative showing promising results in reducing infection severity and improving recovery times.

Case Study Summary

- Study Title : Efficacy of Piperidine Derivatives in Treating Bacterial Infections

- Participants : 100 patients with confirmed bacterial infections

- Outcome : Significant reduction in infection markers and improved clinical outcomes were observed in patients treated with derivatives similar to 3-Methylidenepiperidine hydrochloride.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.